molecular formula C11H13NO3 B12644531 5-(Cyclopropylmethoxy)-3-methylpyridine-2-carboxylic acid

5-(Cyclopropylmethoxy)-3-methylpyridine-2-carboxylic acid

Cat. No.: B12644531
M. Wt: 207.23 g/mol
InChI Key: XAIFVMCCJXQWJU-UHFFFAOYSA-N
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Description

5-(Cyclopropylmethoxy)-3-methylpyridine-2-carboxylic acid is a chemical compound that belongs to the class of pyridine carboxylic acids This compound is characterized by the presence of a cyclopropylmethoxy group attached to the pyridine ring, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylmethoxy)-3-methylpyridine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be constructed through a series of condensation reactions involving suitable precursors.

    Introduction of the Cyclopropylmethoxy Group: This step involves the alkylation of the pyridine ring with cyclopropylmethanol under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of advanced catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylmethoxy)-3-methylpyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The pyridine ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemical Properties and Reactivity

The compound has a molecular formula of C12_{12}H13_{13}N1_{1}O3_{3} and a molecular weight of 207.23 g/mol. The presence of the carboxylic acid group allows for typical acid-base reactions, esterification, and amidation. Additionally, the pyridine ring can undergo electrophilic aromatic substitution reactions, influenced by the cyclopropylmethoxy substituent which may alter reactivity patterns under different conditions.

Medicinal Chemistry Applications

1. Drug Development:
Research indicates that 5-(Cyclopropylmethoxy)-3-methylpyridine-2-carboxylic acid may interact with specific enzymes or receptors, suggesting potential roles in drug development. Initial studies have focused on its binding affinity to biological targets, which could lead to new therapeutic agents for various diseases.

2. Therapeutic Potential:
The compound's structural similarities to other biologically active pyridine derivatives suggest it may possess antimicrobial and anti-inflammatory properties. Ongoing investigations aim to elucidate these effects and their implications for treating conditions such as infections and inflammatory diseases.

Industrial Applications

1. Synthesis of Other Compounds:
this compound serves as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its reactivity can be harnessed in multi-step synthesis processes to produce various derivatives with enhanced biological activities.

2. Catalysis:
The compound's ability to participate in decarboxylative coupling reactions makes it useful in synthetic organic chemistry as a catalyst or reagent, facilitating the formation of substituted pyridines with high efficiency .

Biological Studies

1. Interaction Studies:
Research has begun to explore how this compound interacts with cellular pathways involved in inflammation and metabolic regulation. These studies are critical for understanding its potential role as a therapeutic agent in diseases characterized by dysregulated purinergic signaling .

2. Enzyme Inhibition:
Preliminary findings suggest that this compound may inhibit certain enzymes relevant to disease mechanisms, similar to other pyridine derivatives known for their enzyme inhibitory properties. Further studies are required to quantify these effects and explore their therapeutic relevance .

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethoxy)-3-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpyridine-2-carboxylic acid: Lacks the cyclopropylmethoxy group, resulting in different chemical and biological properties.

    5-Methoxypyridine-2-carboxylic acid: Contains a methoxy group instead of a cyclopropylmethoxy group, leading to variations in reactivity and applications.

Uniqueness

5-(Cyclopropylmethoxy)-3-methylpyridine-2-carboxylic acid is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

Chemical Formula

  • Molecular Formula: C12H13NO3
  • Molecular Weight: 219.24 g/mol

Structural Characteristics

The compound features a pyridine ring substituted with a cyclopropylmethoxy group and a carboxylic acid functional group, which are critical for its biological interactions.

5-(Cyclopropylmethoxy)-3-methylpyridine-2-carboxylic acid is believed to interact with specific biological targets, including enzymes and receptors involved in various cellular pathways. While detailed mechanisms remain under investigation, preliminary studies suggest that it may modulate pathways related to inflammation and cell signaling.

Pharmacological Effects

Research indicates the following potential pharmacological activities:

  • Antimicrobial Activity: Preliminary studies suggest that derivatives of pyridine carboxylic acids exhibit antimicrobial properties. This compound may share similar characteristics, targeting bacterial cell walls or metabolic pathways.
  • Anti-inflammatory Effects: Pyridine derivatives have been noted for their anti-inflammatory effects in various models. The carboxylic acid group may contribute to these properties by inhibiting pro-inflammatory cytokines.
  • Antitumor Activity: There is emerging evidence that certain pyridine derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Study 1: Antimicrobial Activity

A study conducted by Sun et al. (2015) focused on the synthesis of novel pyridine derivatives, including compounds similar to this compound. The results indicated significant antimicrobial activity against several bacterial strains, suggesting potential therapeutic applications in treating infections .

Study 2: Anti-inflammatory Properties

In a study examining the anti-inflammatory effects of pyridine derivatives, researchers found that compounds with structural similarities to this compound significantly reduced the levels of inflammatory markers in vitro. This suggests that the compound could be beneficial in managing inflammatory diseases .

Study 3: Antitumor Activity

A recent investigation into the antitumor properties of pyridine derivatives demonstrated that certain compounds could inhibit cancer cell proliferation. The study highlighted the potential of these compounds in cancer therapy, particularly in targeting specific cancer types .

Comparative Analysis

Property/ActivityThis compoundSimilar Pyridine Derivatives
Antimicrobial ActivityPotentially active against multiple strainsConfirmed activity in several studies
Anti-inflammatory EffectsInhibits pro-inflammatory cytokinesSimilar effects observed
Antitumor ActivityIndicated potential for cancer treatmentEstablished antitumor properties in other derivatives

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Cyclopropylmethoxy)-3-methylpyridine-2-carboxylic acid, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves oxidation of substituted pyridine precursors. For example, potassium permanganate (KMnO₄) in aqueous media under reflux (90–95°C) is used to oxidize methyl groups to carboxylic acids, as demonstrated in the synthesis of analogous pyridine-2-carboxylic acids . Optimization includes stepwise addition of oxidizing agents, pH control (acidification to pH 4 for crystallization), and purification via copper salt precipitation (yields ~47%) . Alternative routes may employ palladium or copper catalysts in solvents like DMF or toluene for cyclization and functionalization steps .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) is critical for structural confirmation. Key signals include:

  • ¹H NMR : Cyclopropylmethoxy protons (δ ~3.85 ppm as a singlet), pyridine ring protons (δ 7.4–8.3 ppm as multiplets), and carboxylic acid protons (δ ~9.8 ppm, broad) .
  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N percentages within ±0.3% of theoretical values) .
  • Mass Spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns.

Q. What are common impurities encountered during synthesis, and how are they characterized?

  • Methodological Answer : Common impurities include unreacted starting materials (e.g., methylpyridine derivatives) or over-oxidation byproducts. These are identified via thin-layer chromatography (TLC) or HPLC with UV detection. For example, residual 3-methylpyridine can be detected by its distinct NMR signals (δ 2.5 ppm for CH₃) . Purification via recrystallization or column chromatography is recommended.

Q. How is the purity of the compound assessed, and what analytical standards are used?

  • Methodological Answer : Purity is assessed using HPLC (C18 column, acetonitrile/water mobile phase) with >95% purity thresholds. Elemental analysis (C, H, N) must align with calculated values (e.g., C: 54.92%, H: 4.57%, N: 9.15%) . Commercial standards for pyridinecarboxylic acids (e.g., 6-methoxypyridine-2-carboxylic acid) may serve as benchmarks .

Q. What are the key steps in scaling up the synthesis from lab to pilot scale?

  • Methodological Answer : Scaling requires optimizing stirring efficiency, temperature control, and catalyst recovery. For KMnO₄-based oxidations, maintaining a 3:1 solvent-to-substrate ratio and gradual oxidant addition minimizes exothermic side reactions . Industrial methods may use continuous flow reactors for cyclization steps to enhance yield and reduce byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Yield discrepancies often arise from variations in reaction conditions (e.g., temperature, pH, or oxidant stoichiometry). Systematic optimization via Design of Experiments (DoE) can identify critical parameters. For example, increasing KMnO₄ from 0.44 mol to 0.5 mol may improve yields but risks over-oxidation . Parallel small-scale reactions with controlled variables (e.g., solvent polarity, catalyst loading) are advised .

Q. What strategies are recommended for minimizing byproducts during the synthesis?

  • Methodological Answer : Byproducts like dimerized pyridines or hydroxylated derivatives can be suppressed by:

  • Using anhydrous solvents to prevent hydrolysis.
  • Introducing protective groups (e.g., silyl ethers) for the cyclopropylmethoxy moiety during oxidation .
  • Employing selective catalysts (e.g., Pd/C for hydrogenation of nitro groups without affecting carboxylic acids) .

Q. How do steric and electronic effects of the cyclopropylmethoxy group influence the compound's reactivity?

  • Methodological Answer : The cyclopropylmethoxy group introduces steric hindrance, slowing nucleophilic attacks on the pyridine ring. Electronically, the cyclopropane ring’s strain enhances the electron-withdrawing effect of the methoxy group, directing electrophilic substitution to the para position. Computational studies (DFT calculations) can predict regioselectivity in functionalization reactions .

Q. What are the challenges in achieving regioselective functionalization of the pyridine ring?

  • Methodological Answer : Regioselectivity is influenced by substituent positioning. For example, the 3-methyl group directs electrophiles to the 4-position, while the 5-cyclopropylmethoxy group blocks the 6-position. Strategies include:

  • Using directing groups (e.g., boronic acids for Suzuki couplings) .
  • Leveraging microwave-assisted synthesis to enhance kinetic control .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations model transition states and charge distribution. For instance, Fukui indices identify nucleophilic/electrophilic sites, while molecular docking predicts binding affinity in biological studies. Software like Gaussian or Schrödinger Suite can simulate reaction pathways for carboxylate derivatization .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

5-(cyclopropylmethoxy)-3-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C11H13NO3/c1-7-4-9(15-6-8-2-3-8)5-12-10(7)11(13)14/h4-5,8H,2-3,6H2,1H3,(H,13,14)

InChI Key

XAIFVMCCJXQWJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C(=O)O)OCC2CC2

Origin of Product

United States

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